molecular formula C7H11ClO4S B13615024 Methyl2-[3-(chlorosulfonyl)cyclobutyl]acetate

Methyl2-[3-(chlorosulfonyl)cyclobutyl]acetate

Cat. No.: B13615024
M. Wt: 226.68 g/mol
InChI Key: BPYYDFHJNCUUKC-UHFFFAOYSA-N
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Description

Methyl 2-[3-(chlorosulfonyl)cyclobutyl]acetate is a chemical compound with the molecular formula C7H11ClO4S and a molecular weight of 226.68 g/mol It is known for its unique structure, which includes a cyclobutane ring substituted with a chlorosulfonyl group and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[3-(chlorosulfonyl)cyclobutyl]acetate typically involves the reaction of cyclobutane derivatives with chlorosulfonyl chloride in the presence of a base. The reaction conditions often include low temperatures and an inert atmosphere to prevent unwanted side reactions. The esterification step involves the reaction of the resulting acid chloride with methanol in the presence of a catalyst such as sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common in large-scale production. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[3-(chlorosulfonyl)cyclobutyl]acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonamides, alcohols, and sulfonic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 2-[3-(chlorosulfonyl)cyclobutyl]acetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 2-[3-(chlorosulfonyl)cyclobutyl]acetate involves its reactivity with various biological molecules. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This reactivity makes it a valuable tool for studying biochemical pathways and identifying molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[3-(chlorosulfonyl)cyclobutyl]acetate is unique due to its combination of a cyclobutane ring, a chlorosulfonyl group, and an ester functional group.

Biological Activity

Methyl 2-[3-(chlorosulfonyl)cyclobutyl]acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C₉H₉ClO₃S
  • Molecular Weight : 232.68 g/mol
  • CAS Number : [2113052-22-3]

The compound exhibits biological activity through various mechanisms, primarily involving the modulation of specific biochemical pathways. Notably, it has been studied for its interaction with the integrated stress response (ISR) and its potential as an inhibitor of the eIF2α phosphorylation pathway.

  • Inhibition of eIF2α Phosphorylation : Methyl 2-[3-(chlorosulfonyl)cyclobutyl]acetate has shown promise in inhibiting the phosphorylation of eIF2α, a critical step in the ISR that affects protein synthesis and cell survival under stress conditions .
  • Potential Anti-cancer Activity : By modulating the ISR, this compound may enhance the efficacy of chemotherapeutic agents, making it a candidate for combination therapies in cancer treatment .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of Methyl 2-[3-(chlorosulfonyl)cyclobutyl]acetate:

Study ReferenceBiological ActivityObservations
eIF2α InhibitionReduced protein synthesis under stress conditions; potential for enhancing cancer therapy efficacy.
GPR119 ModulationPotential utility in treating obesity and diabetes through modulation of metabolic pathways.
Antiviral ActivityRelated compounds show antiviral properties; suggests potential for similar activity in this compound.

Case Study 1: Cancer Therapeutics

In a study exploring novel compounds for cancer treatment, Methyl 2-[3-(chlorosulfonyl)cyclobutyl]acetate was tested alongside traditional chemotherapeutics. The results indicated that this compound could enhance the cytotoxic effects of these agents by inhibiting eIF2α phosphorylation, leading to increased apoptosis in cancer cells .

Case Study 2: Metabolic Disorders

Research on GPR119 receptor modulation highlighted the potential of Methyl 2-[3-(chlorosulfonyl)cyclobutyl]acetate in treating metabolic disorders such as obesity and diabetes. The compound's ability to influence insulin secretion and glucose homeostasis was noted, suggesting a promising avenue for further investigation .

Properties

Molecular Formula

C7H11ClO4S

Molecular Weight

226.68 g/mol

IUPAC Name

methyl 2-(3-chlorosulfonylcyclobutyl)acetate

InChI

InChI=1S/C7H11ClO4S/c1-12-7(9)4-5-2-6(3-5)13(8,10)11/h5-6H,2-4H2,1H3

InChI Key

BPYYDFHJNCUUKC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CC(C1)S(=O)(=O)Cl

Origin of Product

United States

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